Product packaging for 4-(Trifluoromethyl)pyridin-3-ol(Cat. No.:CAS No. 936841-71-3)

4-(Trifluoromethyl)pyridin-3-ol

Cat. No.: B1370560
CAS No.: 936841-71-3
M. Wt: 163.1 g/mol
InChI Key: WKCPGVBFXQBORW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridin-3-ol ( 936841-71-3) is a high-value pyridine derivative with a molecular formula of C₆H₄F₃NO and a molecular weight of 163.10 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics. Its significant research value is demonstrated in its application as a key precursor for TRPV1 (Transient Receptor Potential Vanilloid 1) receptor antagonists . These antagonists are investigated for their potential in pain management and as antitussive (cough-suppressant) agents, with studies showing efficacy in preclinical models . As a building block, the trifluoromethyl and hydroxy groups on the pyridine ring provide strategic points for further chemical modification. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use, as this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3NO B1370560 4-(Trifluoromethyl)pyridin-3-ol CAS No. 936841-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCPGVBFXQBORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649097
Record name 4-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936841-71-3
Record name 4-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 4 Trifluoromethyl Pyridin 3 Ol Derivatives

Reactions Involving the Pyridine (B92270) Nitrogen and Hydroxyl Group

The combined presence of the basic pyridine nitrogen and the acidic hydroxyl group in 4-(trifluoromethyl)pyridin-3-ol allows for the formation of unique reactive species, most notably oxidopyridinium betaines. The generation of these intermediates is typically initiated by reaction at the nitrogen atom.

Oxidopyridinium betaines are zwitterionic species generated from 3-hydroxypyridinium (B1257355) salts. The process generally involves the N-alkylation of a pyridin-3-ol derivative, followed by deprotonation of the hydroxyl group. nii.ac.jp The resulting betaine (B1666868) is a versatile 1,3-dipole-type synthon, with its reactivity being a key focus of research. The electron-withdrawing trifluoromethyl group significantly lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the betaine compared to non-fluorinated analogues. nii.ac.jp

One of the most powerful applications of oxidopyridinium betaines is their participation in (5+2) cycloaddition reactions with alkenes and other dipolarophiles. This process allows for the rapid construction of 8-azabicyclo[3.2.1]octane skeletons, which are core structures in tropane (B1204802) alkaloids and other bioactive molecules. nii.ac.jpnih.gov The reaction involves the 5-atom π-system of the oxidopyridinium betaine reacting with a 2-atom π-system of a dipolarophile. nii.ac.jp

Formation and Reactivity of Oxidopyridinium Betaines

(5+2) Cycloaddition Reactions
Regio- and Stereoselectivity Investigations

The substitution pattern on the oxidopyridinium betaine has a profound impact on the selectivity of the (5+2) cycloaddition. Experimental and computational studies have shown that the position of the trifluoromethyl group is a critical determinant of the product's stereochemistry. nih.gov While research has focused on isomers with the CF₃ group at the 2-, 5-, and 6-positions, the principles offer insight into the expected reactivity of the 4-CF₃ isomer.

For instance, in reactions with N-methylmaleimide, betaines with a CF₃ group at the 2- or 6-position preferentially form endo-products, a selectivity attributed to the steric bulk of the trifluoromethyl group. nii.ac.jp In contrast, a 5-CF₃ substituted betaine yields the exo-product exclusively. nih.gov These outcomes are corroborated by Density Functional Theory (DFT) calculations, which analyze the transition state energies for the different approaches of the reactants. nii.ac.jpnih.gov Unique regio- and stereoselectivities are also observed in reactions with vinyl sulfones and trans-1,2-disubstituted alkenes, highlighting the controlling influence of the CF₃ group's placement. nih.gov

Table 1: Stereoselectivity in (5+2) Cycloaddition of CF₃-Substituted Oxidopyridinium Betaines with N-Methylmaleimide

Betaine Substituent Predominant Isomer Reference
2-Trifluoromethyl endo nii.ac.jp, nih.gov
5-Trifluoromethyl exo (exclusive) nih.gov
6-Trifluoromethyl endo nii.ac.jp, nih.gov
Reactions with Maleimides and Vinyl Sulfones

The reactivity of trifluoromethylated oxidopyridinium betaines has been extensively studied with electron-deficient alkenes like maleimides and vinyl sulfones. nih.govx-mol.com After generating the pyridinium (B92312) salt via methylation of the corresponding trifluoromethylated pyridin-3-ol, treatment with a base in the presence of N-methylmaleimide yields the corresponding trifluoromethylated 8-azabicyclo[3.2.1]octane derivative. nih.gov

The reaction with vinyl sulfones demonstrates unique regioselectivity. For example, the cycloaddition of a 6-CF₃-substituted oxidopyridinium betaine with phenyl vinyl sulfone yields an exo-product with a regiochemistry opposite to what is typically observed in these reactions. nii.ac.jp This reversal of expected selectivity is explained by DFT calculations, which show the transition state leading to the observed product has the lowest activation barrier. nii.ac.jp

Table 2: Reactivity of Trifluoromethylated Oxidopyridinium Betaines with Various Dipolarophiles

Dipolarophile Key Finding Reference
N-Methylmaleimide Stereoselectivity is highly dependent on CF₃ position. nih.gov
Phenyl Vinyl Sulfone Unique regio- and stereoselectivity observed with 2- or 6-CF₃ substituted betaines. nii.ac.jp, nih.gov
trans-1,2-Disubstituted Alkenes High stereoselectivity, affording one of two possible stereoisomers. nih.gov
Enantioselective Cycloadditions

While much research has focused on diastereoselectivity, achieving enantioselectivity in (5+2) cycloadditions of oxidopyridinium betaines is an emerging field. researchgate.netresearchgate.net Catalytic enantioselective methods for these reactions are being developed, often employing dual-catalyst systems. nih.govresearchgate.net One successful strategy for related oxidopyrylium ylides involves the use of a chiral primary aminothiourea catalyst in combination with an achiral thiourea. nih.gov This system promotes intramolecular cycloadditions with high enantioselectivity. nih.gov Another approach uses chiral phosphoric acids or chiral copper(II) complexes to catalyze cycloadditions of related ylides, affording products with high enantiomeric excess. researchgate.netrsc.org

These strategies, developed for other pyrylium (B1242799) and pyridinium systems, represent a promising frontier for the development of enantioselective transformations involving derivatives of this compound, although specific applications to this compound are not yet extensively documented. nih.govresearchgate.netnih.gov

The initial activation of this compound for cycloaddition chemistry is N-alkylation. This reaction transforms the neutral pyridine into a positively charged pyridinium salt, which significantly alters its reactivity. nih.govresearchgate.net A common and effective alkylating agent used for this purpose is methyl triflate (MeOTf), which methylates the pyridine nitrogen. nih.govresearchgate.net

This N-alkylation is the crucial first step in a two-step process for generating the reactive betaine. Following alkylation, the resulting 3-hydroxypyridinium salt is treated with a base, such as triethylamine (B128534), which deprotonates the acidic hydroxyl group to form the zwitterionic oxidopyridinium betaine in situ. researchgate.net The primary subsequent transformation explored for this intermediate is the (5+2) cycloaddition. However, the formation of the N-alkylated pyridinium salt is a gateway to other potential reactions, as the positive charge on the ring enhances its susceptibility to nucleophilic attack. rsc.org The steric and electronic properties of substituents on the pyridine ring are known to play a significant role in the effectiveness of N-alkylation and the stability of the resulting products. rsc.org

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the pyridine ring. Its presence enhances the acidity of the 3-hydroxyl group and deactivates the ring towards electrophilic substitution. However, the CF3 group itself can participate in specific reactions.

Functionalization of the Pyridine Ring

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the CF3 group, directs nucleophilic substitution to the positions ortho and para to the nitrogen atom (C-2, C-6, and C-4). However, the existing substitution at C-3 and C-4 modifies this reactivity profile.

Substitution Reactions at C-2, C-5, C-6 Positions

The pyridine ring is generally susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions due to its electron-deficient character. chemrxiv.org In the case of this compound, the C-2 and C-6 positions are activated towards nucleophilic substitution. The introduction of substituents at these positions is a key strategy for the synthesis of diverse derivatives.

Research has demonstrated the feasibility of introducing various functional groups at these positions. For instance, the synthesis of compounds like [5-fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol highlights the possibility of substitution at the C-5 and C-6 positions. a2bchem.com The development of methods for the regioselective C(sp2)–H trifluoromethylation of pyridine derivatives further underscores the ability to functionalize specific positions on the pyridine ring, although this is more about introducing a CF3 group rather than reacting on a pre-existing one. chemrxiv.orgchemistryviews.org

Table 1: Examples of Substitution Reactions on the Pyridine Ring

PositionReactantProductReference
C-5, C-6N/A[5-fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol a2bchem.com

This table is for illustrative purposes and does not represent a comprehensive list of all possible reactions.

Introduction of Heteroaryl Moieties

The introduction of heteroaryl moieties onto the pyridine ring of this compound derivatives is a significant area of research, particularly in the development of new bioactive compounds. This can be achieved through various cross-coupling reactions. An additive-free photochemical method has been reported for the trifluoromethylation-heteroarylation of enamides, which could potentially be adapted for pyridine systems. acs.org

The synthesis of 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone demonstrates the introduction of a phenyl ketone group, which, while not a heteroaryl group itself, showcases the synthetic accessibility of complex substitutions on the pyridine ring. nih.gov The ability to form C-C bonds between the pyridine core and other aromatic or heteroaromatic systems is crucial for creating new chemical entities with desired properties.

Derivatives and Analogues of 4 Trifluoromethyl Pyridin 3 Ol

Structural Modifications and their Synthetic Pathways

The modification of the 4-(trifluoromethyl)pyridin-3-ol structure involves a variety of synthetic strategies aimed at building upon the existing pyridine (B92270) ring. These pathways lead to fused bicyclic systems, charged species, and alternative isomeric forms, each with distinct chemical characteristics.

The fusion of a pyrazole (B372694) ring to the pyridine core of trifluoromethyl-substituted pyridines results in the formation of pyrazolopyridine systems, which are significant in medicinal chemistry. nih.govnih.gov The synthesis of these bicyclic heterocycles can be approached in several ways, often by building the pyridine ring onto a pyrazole precursor or vice versa. nih.gov

One strategy for creating 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines involves a Sonogashira-type cross-coupling reaction. nih.gov This method starts with 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, which is reacted with various terminal alkynes. The resulting 5-alkynyl-1H-pyrazole-4-carbaldehydes are then cyclized in the presence of tert-butylamine, often under microwave assistance, to yield the target pyrazolo[4,3-c]pyridines. nih.gov This two-step process can also be merged into a one-pot multicomponent reaction. nih.govresearchgate.net

For the corresponding N-oxides, the intermediate aldehydes are first converted to their oximes using hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net Subsequent treatment with silver triflate (AgOTf) catalyzes a regioselective 6-endo-dig cyclization to afford the pyrazolo[4,3-c]pyridine 5-oxides in high yields. nih.govresearchgate.net

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a one-pot, three-component reaction. For instance, the condensation of 3-aminopyrazole, ethyl 4,4,4-trifluoroacetoacetate, and isatin, catalyzed by ammonium (B1175870) acetate, produces trifluoromethylated spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. researchgate.net Another efficient method for synthesizing pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of SNAr and modified Japp–Klingemann reactions. nih.govresearchgate.net

Synthesis of Pyrazolo[4,3-c]pyridine Derivatives
Starting MaterialKey Reagents/ConditionsProduct TypeReference
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde1. Terminal alkyne, Sonogashira coupling 2. tert-Butylamine, microwavePyrazolo[4,3-c]pyridines nih.gov
5-alkynyl-1H-pyrazole-4-carbaldehydes1. Hydroxylamine hydrochloride 2. AgOTfPyrazolo[4,3-c]pyridine 5-oxides nih.govresearchgate.net

Trifluoromethylated pyridinium (B92312) ions are key reactive intermediates generated from the corresponding pyridin-3-ols. The formation of these cations is typically achieved through N-alkylation, most commonly N-methylation. For instance, the treatment of trifluoromethylated pyridin-3-ols with a methylating agent like methyl triflate (MeOTf) leads to the corresponding N-methylpyridinium triflate salts. nii.ac.jpnih.govresearchgate.net These salts are often not isolated but are generated in situ to be used in subsequent reactions. nii.ac.jpnih.govresearchgate.net The pyridinium ion itself can be a stable entity, as seen in the salt Pyridinium 4-(trifluoromethyl)benzenesulfonate, which is formed by mixing pyridine and 4-(trifluoromethyl)benzenesulfonic acid. nih.gov

Following the formation of N-methylated trifluoromethylpyridinium ions, the addition of a base, such as triethylamine (B128534) (Et₃N), facilitates the deprotonation of the hydroxyl group to form a 1-methyl-3-oxidopyridinium betaine (B1666868) in situ. nii.ac.jpnih.gov These betaines are 1,3-dipoles and are highly valuable in cycloaddition reactions. nii.ac.jpnih.govresearchgate.netresearchgate.net

Specifically, these trifluoromethylated oxidopyridinium betaines undergo (5+2) cycloaddition reactions with electron-deficient alkenes like N-methylmaleimide or vinyl sulfones. nii.ac.jpnih.gov This reaction provides a powerful method for constructing complex, three-dimensional, trifluoromethylated 8-azabicyclo[3.2.1]octane frameworks, which are reminiscent of natural product structures. nii.ac.jpnih.govresearchgate.net The reaction is typically carried out in a one-pot fashion, where the pyridin-3-ol is first methylated, and then the resulting pyridinium salt is treated with a base in the presence of a dipolarophile to trigger the cycloaddition. researchgate.net

Generation and Reaction of Oxidopyridinium Betaines
PrecursorReagents for Betaine GenerationDipolarophileProductReference
2-(Trifluoromethyl)pyridin-3-ol (B1319631)1. MeOTf 2. Et₃NN-methylmaleimideTrifluoromethylated 8-azabicyclo[3.2.1]octane derivative nih.govresearchgate.net
6-(Trifluoromethyl)pyridin-3-ol (B1304136)1. MeOTf 2. Et₃NPhenyl vinyl sulfoneTrifluoromethylated 8-azabicyclo[3.2.1]octane derivative nii.ac.jp
5-(Trifluoromethyl)pyridin-3-ol1. MeOTf 2. Et₃NN-methylmaleimideTrifluoromethylated 8-azabicyclo[3.2.1]octane derivative nih.gov

The 2-pyridone scaffold is a significant pharmacophore, and its trifluoromethylated analogues are of considerable interest. researchgate.net The synthesis of 4-(trifluoromethyl)pyridin-2(1H)-one is a useful intermediate for agrochemicals. google.comnih.gov One process begins with the reaction of an alkyl vinyl ether with trifluoroacetyl chloride, followed by reaction with an alcohol to generate acetal (B89532) mixtures in situ. google.com These intermediates are then cyclized to form the final 4-trifluoromethyl-2(1H)-pyridinone product by reacting them with an ammonium salt of an organic acid or with formamide. google.com

More broadly, substituted 4-(trifluoromethyl)pyridin-2(1H)-ones can be synthesized through multicomponent reactions. A one-pot transformation involving α,β-unsaturated trifluoromethyl ketones and 2-(phenylsulfinyl)acetamide (B1254668) provides efficient access to a range of trifluoromethylated 2-pyridones. researchgate.net Another approach is the three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium acetate, which yields 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones. researchgate.net

The core structure of trifluoromethylated pyridines is often incorporated into larger, hybrid molecules to modulate biological activity. For example, the 2-pyridone structure can be used as a scaffold to synthesize a wide range of heterocyclic compounds. researchgate.net Starting from 6-methyl/ethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, a series of carboxamide and carbohydrazide (B1668358) functionalized pyridopyrimidine derivatives have been prepared. researchgate.net Similarly, novel 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives have been synthesized, demonstrating how the pyridinone scaffold can be linked to other heterocyclic systems like triazoles. researchgate.net

Influence of Substituent Position on Reactivity and Selectivity

The position of the trifluoromethyl group on the pyridin-3-ol ring has a profound impact on the reactivity and stereoselectivity of subsequent reactions, particularly in the (5+2) cycloadditions of the derived oxidopyridinium betaines. nii.ac.jpnih.gov

Computational and experimental studies have shown that the stereochemical outcome of the cycloaddition with N-methylmaleimide varies significantly depending on the location of the CF₃ group:

2-(Trifluoromethyl)pyridin-3-ol: The derived betaine reacts to form a mixture of endo- and exo-cycloadducts, with a strong preference for the endo isomer. nih.govresearchgate.net

6-(Trifluoromethyl)pyridin-3-ol: Similar to the 2-substituted case, the betaine derived from this isomer also favors the formation of the endo-cycloadduct. nii.ac.jpnih.gov

5-(Trifluoromethyl)pyridin-3-ol: In stark contrast, the betaine derived from this isomer reacts to exclusively produce the exo-cycloadduct. nih.gov

This demonstrates that placing the bulky and electron-withdrawing CF₃ group at the 2- or 6-position, adjacent to the reacting termini of the dipole, sterically and electronically favors the endo transition state. nii.ac.jp When the group is at the 5-position, these influences are altered, leading to exclusive exo-selectivity. nih.gov

Furthermore, in reactions with vinyl sulfones, the regioselectivity is also influenced. The betaine from 2-(trifluoromethyl)pyridin-3-ol yields a single exo-cycloadduct. nii.ac.jp However, the betaine from 6-(trifluoromethyl)pyridin-3-ol produces a mixture of exo- and endo-isomers, highlighting the subtle yet critical role of substituent placement in dictating reaction outcomes. nii.ac.jp

Position of Trifluoromethyl Group (e.g., 2-, 5-, 6-CF3)

2-(Trifluoromethyl)pyridin-3-ol

This isomer features the trifluoromethyl group adjacent to the hydroxyl group. It is a heterocyclic organic compound that can also be named 3-(Trifluoromethyl)pyridin-2-ol or exist in its tautomeric form, 3-(trifluoromethyl)-2(1H)-pyridinone. researchgate.netrsc.org The hydroxyl group imparts a polar nature to the molecule, allowing for hydrogen bonding, while the trifluoromethyl group enhances its lipophilicity. rsc.org This dual characteristic makes it a subject of interest in medicinal chemistry and agrochemical research. researchgate.netrsc.org It serves as a building block in the synthesis of more complex molecules. researchgate.net

5-(Trifluoromethyl)pyridin-3-ol

In this isomer, the trifluoromethyl group is situated meta to the hydroxyl group and para to the nitrogen atom. Also known as 2-hydroxy-5-(trifluoromethyl)pyridine, it is considered a heterocyclic building block with applications in catalysis, drug design, and the synthesis of natural products. nih.gov The trifluoromethyl group at the 5-position is known to increase the lipophilicity of the molecule, which can improve its permeability through cell membranes, a desirable trait in drug discovery. organicchemistrydata.org This compound and its derivatives are utilized in catalytic reactions, particularly in palladium-catalyzed carbon-hydrogen bond activations. organicchemistrydata.org

6-(Trifluoromethyl)pyridin-3-ol

With the trifluoromethyl group at the 6-position, it is positioned ortho to the nitrogen atom and para to the hydroxyl group. This compound is also known as 2-hydroxy-6-(trifluoromethyl)pyridine. nih.gov It is a specialized heterocyclic compound that functions as a key intermediate in the synthesis of various pharmaceutical APIs, agrochemicals, and electronic materials. nih.gov Its high thermal stability and precise fluorination pattern make it a valuable precursor for creating complex fluorinated pyridine derivatives. nih.gov

Comparative Analysis and Research Findings

The acidity of the hydroxyl group is expected to be highest in the 2- and 6-isomers due to the proximity of the electron-withdrawing -CF3 group, which stabilizes the corresponding phenoxide ion. The effect would be most pronounced in the 2-position due to the close proximity to the hydroxyl group. Conversely, the basicity of the pyridine nitrogen is significantly reduced in all three isomers compared to pyridin-3-ol, with the 2- and 6-isomers being the least basic due to the -I effect of the adjacent -CF3 group.

The synthesis of trifluoromethylpyridines can be achieved through various methods, including chlorine/fluorine exchange from corresponding trichloromethylpyridines or by constructing the pyridine ring from a trifluoromethyl-containing building block. nih.gov

Below is a data table summarizing the available information for these isomers. It is important to note that some of the data is sourced from chemical suppliers and may be predicted rather than experimentally determined.

Property2-(Trifluoromethyl)pyridin-3-ol5-(Trifluoromethyl)pyridin-3-ol6-(Trifluoromethyl)pyridin-3-ol
Synonyms 3-(Trifluoromethyl)pyridin-2-ol, 3-(Trifluoromethyl)-2(1H)-pyridinone2-Hydroxy-5-(trifluoromethyl)pyridine, 5-(Trifluoromethyl)-2-pyridinol2-Hydroxy-6-(trifluoromethyl)pyridine
CAS Number 22245-83-6 researchgate.net33252-63-0 nih.gov34486-06-1 nih.gov
Molecular Formula C₆H₄F₃NO researchgate.netC₆H₄F₃NO nih.govC₆H₄F₃NO nih.gov
Molecular Weight 163.10 g/mol researchgate.net163.10 g/mol nih.gov179.10 g/mol nih.gov
Appearance Off-white crystalline powder researchgate.netPowder nih.govWhite to off-white crystalline powder nih.gov
Melting Point 150-153 °C researchgate.net145-149 °C nih.gov89-92 °C nih.gov
Boiling Point ~254.4 °C (Predicted) researchgate.netNot available245-248 °C (Estimated) nih.gov
Purity ≥98.0% researchgate.net97% nih.gov≥99.0% nih.gov

Advanced Applications and Research Directions

Applications in Agrochemical and Crop Protection Research

Intermediates for Pesticide Synthesis

The 4-(trifluoromethyl)pyridine (B1295354) scaffold is a key structural motif in several commercial agrochemicals. jst.go.jpnih.gov Compounds derived from this core, such as 4-(trifluoromethyl)nicotinic acid, serve as critical intermediates in the synthesis of potent pesticides.

Notably, the insecticide Flonicamid (B1672840) and the herbicide Pyroxsulam are two commercialized agrochemicals that feature a 4-trifluoromethyl-substituted pyridine (B92270) moiety. jst.go.jpnih.gov The synthesis of Flonicamid, a selective insecticide against sucking insects like aphids, utilizes 4-(trifluoromethyl)nicotinic acid as a key starting material. google.comgoogle.comjst.go.jp This precursor is first converted to its acyl chloride, which then undergoes an amidation reaction with aminoacetonitrile (B1212223) to yield the final product. google.comgoogle.com

Similarly, the synthesis of Pyroxsulam, an acetolactase synthase (ALS)-inhibiting herbicide used in cereal crops, is built around a 4-(trifluoromethyl)pyridine core. jst.go.jpnih.gov The manufacturing process involves the use of intermediates like 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride, which is then condensed with an aminotriazolopyrimidine to form the active sulfonamide herbicide. google.comresearchgate.netacs.org The presence of the 4-CF₃ group on the pyridine ring is crucial for the biological activity and selectivity of these agrochemicals. nih.govresearchgate.net

Herbicidal and Miticidal Utility

The practical applications of 4-(trifluoromethyl)pyridine derivatives are well-documented in crop protection, demonstrating significant herbicidal and insecticidal properties.

Herbicidal Activity: Pyroxsulam is a prime example of a herbicide built upon the 4-(trifluoromethyl)pyridine structure. nih.gov It is effective for controlling key grass and broadleaf weeds in wheat crops. jst.go.jpresearchgate.net Its mode of action involves the inhibition of the acetolactase synthase (ALS) enzyme, which is essential for the biosynthesis of certain amino acids in plants. researchgate.net A key advantage of the pyridine-based structure of Pyroxsulam is its selectivity for wheat, unlike some phenyl analogues which can cause crop injury. jst.go.jpnih.gov

Insecticidal and Other Activities: Flonicamid is a selective insecticide that contains the 4-trifluoromethyl-nicotinamide structure. jst.go.jpjst.go.jp It is particularly effective against a wide range of aphid species and other sucking insects. Flonicamid acts as a feeding blocker and is classified as a chordotonal organ modulator by the Insecticide Resistance Action Committee (IRAC). jst.go.jp While its insecticidal properties are well-established, specific miticidal (activity against mites) utility for these compounds is not extensively documented in the reviewed literature. However, various other trifluoromethyl pyridine derivatives have been synthesized and tested, showing a broad range of insecticidal activity against pests such as Mythimna separata and Plutella xylostella. nih.govrsc.org

Table 1: Agrochemical Applications of 4-(Trifluoromethyl)pyridine Derivatives

Agrochemical Type Target Key Intermediate
Pyroxsulam Herbicide Grass and broadleaf weeds in cereals 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride google.com
Flonicamid Insecticide Aphids and other sucking insects 4-(Trifluoromethyl)nicotinic acid google.comjst.go.jp

Role in Asymmetric Catalysis and Synthesis

The electron-withdrawing nature of the trifluoromethyl group influences the catalytic activity of pyridine-based ligands, making them useful in asymmetric synthesis for producing chiral molecules.

Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligands

Pyridine-oxazoline (PyOx) ligands are important chiral ligands in asymmetric catalysis. The introduction of a trifluoromethyl group can enhance their catalytic performance. Research has focused on the immobilization of these valuable ligands to facilitate catalyst recovery and reuse, a key principle of green chemistry.

A study detailed an improved synthetic route for a specific ligand, (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. This ligand was successfully immobilized on a TentaGel S NH₂ support, which is a resin based on a polystyrene-polyethylene glycol (PS-PEG) copolymer. The process resulted in a stable, heterogeneous catalyst that, while showing a slight decrease in reaction rate and enantioselectivity compared to its homogeneous counterpart, demonstrated remarkable stability over multiple reaction cycles.

Application in Continuous Flow Synthesis

The immobilized trifluoromethyl-substituted pyridine-oxazoline palladium catalyst has proven effective in continuous flow synthesis. This modern manufacturing technique offers advantages in safety, efficiency, and scalability over traditional batch processing. organic-chemistry.org

The developed heterogeneous catalyst was successfully transitioned from batch reactions to a continuous flow system for the asymmetric addition of arylboronic acids to cyclic N-sulfonylketimines. The flow system demonstrated higher turnover numbers than the batch arrangement, highlighting its efficiency. This application provides a valuable pathway for the continuous synthesis of chiral benzosultams, showcasing the potential of these immobilized catalysts in advancing the field of asymmetric catalysis for pharmaceutical and fine chemical production.

Table 2: Performance of Pyridine-Oxazoline Ligand in Catalysis

Catalysis Type Catalyst System Key Finding
Batch Immobilized (CF₃)-PyOx-Pd catalyst Stable for 10 consecutive reaction cycles with slight reduction in enantioselectivity.
Continuous Flow Immobilized (CF₃)-PyOx-Pd catalyst Demonstrated higher turnover numbers compared to batch reactions.

Future Research Perspectives and Challenges

Future research on 4-(trifluoromethyl)pyridin-3-ol and related compounds will likely focus on improving synthetic efficiency and reducing environmental impact.

Green Chemistry Approaches in Synthesis

Developing environmentally benign synthetic methods is a major goal in modern chemistry. For fluorinated compounds, this includes finding alternatives to harsh reagents and improving atom economy.

Green chemistry approaches for synthesizing trifluoromethyl-pyridines could involve several strategies:

Building Block Approach: Constructing the pyridine ring from a trifluoromethyl-containing building block is a common method. jst.go.jp Greener variations of this could involve using less hazardous solvents and reagents, or developing one-pot, multicomponent reactions to reduce waste and energy consumption. rsc.org

Catalytic Methods: The use of catalytic, rather than stoichiometric, reagents is a core principle of green chemistry. Ligand-free, copper-catalyzed methods have been developed for the synthesis of trisubstituted (trifluoromethyl)alkenes, which could be adapted for pyridine synthesis. google.com

Flow Chemistry: As demonstrated in the catalysis section, continuous flow processes can be inherently greener than batch processes. They allow for better control over reaction conditions, improved safety with hazardous reagents, and can reduce solvent usage and waste generation. google.com

Alternative Reagents: Research into replacing hazardous fluorinating agents like SF₄ or harsh chlorinating agents is ongoing. From the perspective of atom economy, using sources like fluoroform (CF₃H), which is an inexpensive and non-ozone-depleting gas, is an attractive goal for trifluoromethylation reactions.

The synthesis of 4-trifluoromethyl nicotinic acid, a close relative of the title compound, often starts from ethyl trifluoroacetoacetate and proceeds through several steps including cyclization, chlorination, and hydrolysis. google.com Each step presents opportunities for applying green chemistry principles, such as replacing toxic reagents like POCl₃, optimizing energy usage, and minimizing waste streams.

Development of Novel Trifluoromethylation Methods

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and bioavailability. rsc.orgresearchgate.net Consequently, the development of new and efficient methods for trifluoromethylation has become a major focus of chemical research. rsc.orgconicet.gov.ar While various trifluoromethylation techniques exist, the regioselective introduction of a -CF3 group onto a pyridine ring, particularly at the C3 position, has historically been a significant challenge. chemistryviews.org

The electron-deficient nature of the pyridine ring typically directs nucleophilic attacks to the C2 and C4 positions. chemrxiv.org Traditional methods for introducing a trifluoromethyl group at the C3 position often require harsh conditions or the use of pre-functionalized substrates, such as iodo- or bromo-pyridines, in conjunction with trifluoromethyl copper reagents. chemrxiv.orgnih.gov Direct C-H trifluoromethylation of pyridines using radical methods often suffers from a lack of regioselectivity, yielding a mixture of 2-, 3-, and 4-trifluoromethylated products. chemistryviews.orgchemrxiv.org

A significant advancement in this area is the development of a 3-position-selective C(sp²)–H trifluoromethylation of pyridine rings through a nucleophilic activation strategy. chemistryviews.orgchemrxiv.orgelsevierpure.com This method circumvents the inherent reactivity of the pyridine ring by temporarily altering its electronic properties.

The key steps of this novel methodology are:

Hydrosilylation: The pyridine derivative is first activated through a hydrosilylation reaction. chemistryviews.org This step involves reacting the pyridine with a silane, such as methylphenylsilane, in the presence of a catalyst like tris(pentafluorophenyl)borane. chemistryviews.org

Formation of an Enamine Intermediate: The hydrosilylation leads to the formation of an N-silyl enamine intermediate. chemrxiv.orgelsevierpure.comchemrxiv.org This intermediate alters the electronic character of the pyridine ring, making the C3 position susceptible to electrophilic attack.

Electrophilic Trifluoromethylation: The enamine intermediate is then reacted with an electrophilic trifluoromethylating agent, such as Togni Reagent I (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one). chemistryviews.org

Oxidative Aromatization: The final step involves an oxidation, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to restore the aromaticity of the pyridine ring, yielding the 3-trifluoromethylated product. chemistryviews.org

This strategy has proven effective for a variety of pyridine and quinoline (B57606) derivatives, providing the desired 3-trifluoromethylated products in moderate to high yields and with excellent regioselectivity. chemistryviews.org A notable application of this method has been the late-stage trifluoromethylation of the agrochemical quinoxyfen, demonstrating its utility in modifying complex, bioactive molecules. chemrxiv.orgresearchgate.net Furthermore, the methodology has been extended to the introduction of other perfluoroalkyl groups, such as pentafluoroethyl and heptafluoropropyl, at the C3 position of quinolines. chemrxiv.orgresearchgate.net

Other modern approaches to trifluoromethylation continue to be explored, including the use of inexpensive fluoroform as a CF3 source to generate copper-based reagents, and innovative photochemical methods. riken.jpacs.org For instance, visible-light-induced electron-donor-acceptor (EDA) complex formation allows for the arylative trifluoromethylation of enamides without the need for a photocatalyst. acs.orgacs.org These evolving strategies underscore the continuous effort to create more efficient, selective, and broadly applicable trifluoromethylation reactions.

Research Findings on Novel C3-Trifluoromethylation of Pyridines

Reaction StepKey ReagentsPurposeGeneral Outcome
Hydrosilylation / Nucleophilic ActivationMethylphenylsilane, Tris(pentafluorophenyl)boraneActivates the pyridine ring by forming an N-silyl enamine intermediate.Alters the electronic properties, making the C3 position susceptible to electrophilic attack. chemrxiv.orgelsevierpure.com
Electrophilic TrifluoromethylationTogni Reagent IIntroduces the trifluoromethyl group at the C3 position of the activated ring.Forms a trifluoromethylated enamine intermediate. chemrxiv.orgelsevierpure.com
Oxidation / Rearomatization2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Restores the aromaticity of the pyridine ring.Yields the final 3-trifluoromethylated pyridine product with high regioselectivity. chemistryviews.org

Q & A

Basic: What synthetic strategies are employed for preparing 4-(trifluoromethyl)pyridin-3-ol, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis of trifluoromethyl-substituted pyridines typically involves halogenation followed by functional group introduction. For example, fluorinated pyridine derivatives (e.g., 6-(Trifluoromethyl)pyridin-3-ol) are synthesized via nucleophilic substitution using fluorinating agents like KF in polar aprotic solvents (e.g., DMSO) under controlled temperatures (80–120°C) . Key considerations:

  • Regioselectivity : Positional control of the trifluoromethyl group requires directing groups or protective strategies (e.g., hydroxyl group protection with tert-butyldimethylsilyl chloride) to avoid side reactions.
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu systems) enhance cross-coupling efficiency for aryl trifluoromethylation .
  • Yield Optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 substrate:fluorinating agent) are critical. Reported yields range from 45–70% for analogous compounds .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nature of the -CF₃ group significantly alters the pyridine ring’s electronic environment:

  • Electrophilicity : The meta-directing effect of -CF₃ increases electrophilicity at the 2- and 4-positions, facilitating Suzuki-Miyaura couplings. For instance, 2-fluoro-5-(trifluoromethyl)pyridin-3-ol shows enhanced reactivity with boronic acids under Pd(OAc)₂ catalysis .
  • Steric Effects : The bulky -CF₃ group may hinder coupling at adjacent positions. Computational studies (DFT) suggest steric hindrance reduces coupling efficiency by ~20% compared to non-fluorinated analogs .
  • Stability : Fluorinated pyridines exhibit higher thermal stability (decomposition >250°C) and resistance to oxidation, enabling harsh reaction conditions .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identifies CF₃ chemical shifts (δ ≈ -60 to -65 ppm). Splitting patterns confirm substitution position .
    • ¹H NMR : Hydroxyl proton (δ 5.2–5.8 ppm) and aromatic protons (δ 7.0–8.5 ppm) provide regiochemical confirmation .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 180.05 for C₆H₄F₃NO) validate purity ≥95% .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions in pyridine derivatives) .

Advanced: How can researchers address contradictions in reported synthetic yields for fluorinated pyridinols?

Methodological Answer:
Discrepancies in yields (e.g., 45% vs. 70% for similar compounds) arise from:

  • Impurity Profiles : Side products from incomplete fluorination (e.g., residual Cl in 2-chloro intermediates) reduce effective yields. LC-MS or GC-MS monitoring is recommended .
  • Reagent Quality : Anhydrous KF (≥99%) vs. hydrated forms significantly impacts reaction efficiency. Pre-drying reagents at 120°C for 2 hrs improves yields by ~15% .
  • Scale Effects : Milligram-scale reactions may show higher variability; reproducibility improves at >1g scale with optimized mixing and temperature control .

Application: What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:
This compound serves as a key building block in:

  • Kinase Inhibitors : The -CF₃ group enhances binding affinity to ATP pockets. For example, derivatives of 6-(Trifluoromethyl)pyridin-3-ol are used in JAK2/3 inhibitor synthesis .
  • Antiviral Agents : Structural analogs (e.g., Vicriviroc Maleate) incorporate trifluoromethylpyridine moieties for improved metabolic stability .
  • Methodology : Direct functionalization via Buchwald-Hartwig amination or SNAr reactions introduces pharmacophores (e.g., piperazine, morpholine) .

Notes

  • Safety : Handle with nitrile gloves and under N₂ due to potential moisture sensitivity .
  • Storage : Store at -20°C in amber vials to prevent photodegradation .

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